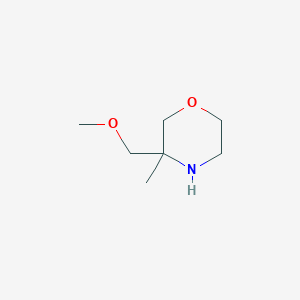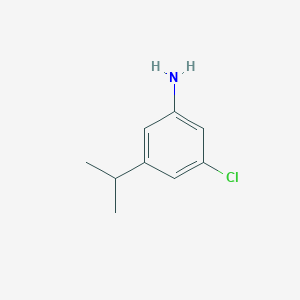
3-(methoxymethyl)-3-methylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It would include the reactants, products, and conditions of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include the reactants, products, and conditions of the reaction .Physical And Chemical Properties Analysis
This would involve measuring properties such as melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
Bioconversion of Sterols
3-(Methoxymethyl)-3-methylmorpholine is used in the bioconversion of sterols into valuable steroid metabolites. For example, when used as bioconversion substrates, they can lead to the production of pregnenolone and dehydroepiandrosterone (DHEA), which are significant in steroid synthesis .
Thermal and Dynamic Analysis
This compound plays a role in the study of thermal, structural, and dynamic properties of materials. It’s involved in various analytical techniques such as differential scanning calorimetry (DSC), electrochemical impedance spectroscopy (EIS), and nuclear magnetic resonance (NMR) spectroscopy to understand material behavior .
Calcium Probe Applications
In calcium probe applications, 3-(methoxymethyl)-3-methylmorpholine derivatives are utilized. These applications are crucial in biological research for studying cellular processes involving calcium.
Mecanismo De Acción
Target of Action
The primary target of 3-(methoxymethyl)-3-methylmorpholine is the steroidogenesis system, specifically the enzyme system cholesterol hydroxylase/C20-C22 lyase (CH/L) of mammalian steroidogenesis . This system plays a crucial role in the production of life-important steroid hormones, such as pregnenolone and progesterone, which regulate essential vital functions in mammals .
Mode of Action
3-(Methoxymethyl)-3-methylmorpholine interacts with its targets by serving as a bioconversion substrate. When applied as such, the corresponding 3-ethers of pregnenolone and dehydroepiandrosterone (DHEA) are identified as major metabolites . This suggests that the compound undergoes a transformation process, interacting with the target enzymes to produce these metabolites.
Biochemical Pathways
The affected biochemical pathway involves the conversion of cholesterol and phytosterol to form progesterone among the metabolites . The use of 3-(methoxymethyl)-3-methylmorpholine as a substrate and the optimization of the conditions for its bioconversion ensure the selective production of pregnenolone from cholesterol . This opens the prospects for the generation of new microbial biocatalysts capable of effectively producing value-added steroid hormones .
Pharmacokinetics
The compound’s bioavailability is suggested by its ability to serve as a bioconversion substrate and produce significant quantities of pregnenolone and dhea .
Result of Action
The result of the action of 3-(methoxymethyl)-3-methylmorpholine is the production of 3-ethers of pregnenolone and DHEA . Under optimized conditions, the recombinant strain produced 85.2 ± 4.7 mol % 3-methoxymethyl-pregnenolone within 48 hours .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(methoxymethyl)-3-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(5-9-2)6-10-4-3-8-7/h8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTSZXIAVAGCRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)-3-methylmorpholine | |
CAS RN |
777838-33-2 |
Source


|
| Record name | 3-(methoxymethyl)-3-methylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



